3-(4-aminophenyl)-1-methylimidazolidine-2,4-dione
Description
This compound belongs to a broader class of 2,4-dione heterocycles, which are known for diverse pharmacological activities, including antitussive, anti-inflammatory, and enzyme-inhibitory properties . Its synthesis often involves condensation reactions or modifications of parent scaffolds, as seen in related imidazolidine derivatives (e.g., 3-hydroxymethyl-1-(4-methoxyphenyl)imidazolidine-2,4-dione, synthesized via formaldehyde-mediated hydroxymethylation ).
Properties
IUPAC Name |
3-(4-aminophenyl)-1-methylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-12-6-9(14)13(10(12)15)8-4-2-7(11)3-5-8/h2-5H,6,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXBOYYAXRRVBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N(C1=O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-aminophenyl)-1-methylimidazolidine-2,4-dione typically involves the reaction of 4-aminobenzaldehyde with methyl isocyanate, followed by cyclization to form the imidazolidine ring. The reaction is usually carried out under mild conditions, with the use of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction mixture is heated to promote cyclization, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(4-aminophenyl)-1-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The amino group on the phenyl ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of imidazolidine-2,4-dione derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
3-(4-aminophenyl)-1-methylimidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-aminophenyl)-1-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues within the Imidazolidine-2,4-dione Family
The imidazolidine-2,4-dione core is highly versatile, with substituents dictating biological activity and physicochemical properties. Key analogues include:
Key Observations :
Functional Analogues in Thiazolidine-2,4-dione and Related Scaffolds
Thiazolidine-2,4-diones (TZDs) and chroman-2,4-diones share the 2,4-dione motif but differ in ring heteroatoms, leading to distinct pharmacological profiles:
Key Observations :
Physicochemical and Pharmacokinetic Comparison
Biological Activity
3-(4-Aminophenyl)-1-methylimidazolidine-2,4-dione, also known as 3-[(4-aminophenyl)methyl]imidazolidine-2,4-dione, is a synthetic compound belonging to the hydantoin class. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antimicrobial applications.
Chemical Structure and Properties
The molecular formula of this compound is C10H12N2O2, with a molecular weight of approximately 205.22 g/mol. The compound features an imidazolidine-2,4-dione ring structure fused with a phenyl group substituted by an amino group. Its structural characteristics contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H12N2O2 |
| Molecular Weight | 205.22 g/mol |
| Chemical Class | Hydantoin |
Anticancer Properties
Research indicates that this compound exhibits antiproliferative effects on various cancer cell lines. In vitro studies have shown that the compound can inhibit cell growth and induce apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent.
- Cell Lines Tested :
- HL60 (human promyelocytic leukemia)
- MCF-7 (breast cancer)
- HepG2 (liver cancer)
- DU-145 (prostate cancer)
In one study, the compound demonstrated significant cytotoxicity against HL60 cells, with mechanisms involving the modulation of apoptotic pathways and inhibition of cell cycle progression .
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties . Preliminary studies suggest that it may be effective against various bacterial strains, indicating potential applications in treating infections. The mechanism of action appears to involve interference with bacterial cell wall synthesis and function .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Interaction : The compound can bind to enzymes involved in metabolic pathways, modulating their activity.
- Receptor Binding : It may also interact with cellular receptors that play roles in growth signaling and apoptosis.
These interactions lead to alterations in cellular processes that can inhibit tumor growth and promote cell death .
Study on Anticancer Activity
In a controlled laboratory setting, researchers evaluated the efficacy of this compound against several cancer cell lines. The results showed:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HL60 | 15 | Induction of apoptosis via caspase activation |
| MCF-7 | 20 | Cell cycle arrest at G1 phase |
| HepG2 | 25 | Inhibition of DNA synthesis |
This study highlighted the compound's potential as a lead for further drug development targeting cancer therapies .
Study on Antimicrobial Activity
Another study assessed the antimicrobial efficacy of the compound against common pathogens:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could serve as a basis for developing new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
